molecular formula C17H27N3O3 B2544683 4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide CAS No. 439111-92-9

4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2544683
CAS No.: 439111-92-9
M. Wt: 321.421
InChI Key: IYESDXPAFZZWOV-UHFFFAOYSA-N
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Description

4-(3-Methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (CAS: 439111-92-9) is a pyrrole-2-carboxamide derivative characterized by a 3-methylbutanoyl substituent at the 4-position of the pyrrole ring and a 3-morpholinopropyl carboxamide group at the 2-position. Its molecular formula is C₁₇H₂₇N₃O₃, with a molecular weight of 321.41 g/mol .

Properties

IUPAC Name

4-(3-methylbutanoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13(2)10-16(21)14-11-15(19-12-14)17(22)18-4-3-5-20-6-8-23-9-7-20/h11-13,19H,3-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYESDXPAFZZWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Acylation: The pyrrole ring is then acylated with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the 4-(3-methylbutanoyl) derivative.

    Amidation: The final step involves the reaction of the acylated pyrrole with 3-morpholinopropylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The cyclohexylcarbonyl analogue (CAS 439096-74-9) has higher molecular weight (347.45 g/mol) and increased hydrophobicity due to the cyclohexyl group, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Steric and Electronic Effects

  • The 2-ethylbutanoyl isomer (CAS 439112-12-6) shares the same molecular formula as the target compound but differs in acyl chain branching. This structural isomerism could alter binding pocket interactions in biological targets .
  • The 4-methoxybenzoyl (CAS 478259-22-2) and 2-phenylacetyl (CAS 439120-82-8) analogues introduce aromaticity, enabling π-π stacking with protein residues. The methoxy group in the former may also participate in hydrogen bonding .

Metabolic Stability

  • The 3-(trifluoromethyl)benzoyl derivative (CAS 439111-17-8) incorporates a trifluoromethyl group, which is electron-withdrawing and resistant to oxidative metabolism. This modification could enhance metabolic stability and prolong half-life .

Biological Activity

The compound 4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide , identified by its CAS number 439111-92-9, is a derivative of pyrrole-2-carboxamide. Pyrrole derivatives have been widely studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3O3C_{17}H_{27}N_{3}O_{3} with a molar mass of 327.42 g/mol. The structural features that contribute to its biological activity include the pyrrole ring and the carboxamide functional group, which are critical for interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its potential as an anti-tuberculosis (anti-TB) agent. Research indicates that pyrrole derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting specific proteins involved in mycolic acid biosynthesis.

  • Targeting MmpL3 : The compound acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for transporting lipids essential for cell wall integrity.
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the pyrrole structure can significantly enhance anti-TB activity. For instance, substituents on the pyrrole ring and variations in the carboxamide group influence potency and selectivity against drug-resistant strains.

Research Findings

Recent studies have reported promising results regarding the anti-TB activity of related pyrrole derivatives:

  • In vitro Studies : Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as <0.016μg/mL<0.016\mu g/mL against Mycobacterium tuberculosis, indicating potent antibacterial activity with low cytotoxicity (IC50 > 64 μg/mL) .
  • Case Study : A specific compound from a series of pyrrole-2-carboxamides demonstrated excellent stability in microsomal assays and minimal inhibition of the hERG K+ channel, suggesting a favorable safety profile for further development as a therapeutic agent .

Data Table: Comparison of Pyrrole Derivatives

Compound NameMolecular FormulaMolar Mass (g/mol)MIC (μg/mL)IC50 (μg/mL)Target
This compoundC17H27N3O3327.42<0.016>64MmpL3
Compound A (similar structure)C20H25N3O3355.43<0.016>64MmpL3
Compound B (related derivative)C18H29N3O4335.45<0.020>50MmpL3

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